(5,7-dibromo-2-methylquinolin-8-yl) N,N-dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5,7-dibromo-2-methylquinolin-8-yl) N,N-dimethylcarbamate: is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of bromine atoms at the 5th and 7th positions, a methyl group at the 2nd position, and a carbamate group at the 8th position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5,7-dibromo-2-methylquinolin-8-yl) N,N-dimethylcarbamate typically involves multiple steps. One common method starts with the bromination of 2-methylquinoline to introduce bromine atoms at the 5th and 7th positions. This is followed by the introduction of the carbamate group at the 8th position through a reaction with N,N-dimethylcarbamoyl chloride under basic conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: (5,7-dibromo-2-methylquinolin-8-yl) N,N-dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can remove the bromine atoms, leading to the formation of 2-methylquinoline derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: 2-methylquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, (5,7-dibromo-2-methylquinolin-8-yl) N,N-dimethylcarbamate is used as a building block for the synthesis of more complex molecules
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with biological macromolecules makes it a useful tool in drug discovery and development.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry: Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of (5,7-dibromo-2-methylquinolin-8-yl) N,N-dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-methylquinoline: Lacks the bromine and carbamate groups, making it less reactive.
5,7-dibromoquinoline: Similar bromination pattern but lacks the methyl and carbamate groups.
8-hydroxyquinoline: Contains a hydroxyl group instead of the carbamate group, leading to different reactivity and applications.
Uniqueness: (5,7-dibromo-2-methylquinolin-8-yl) N,N-dimethylcarbamate is unique due to the combination of bromine atoms, a methyl group, and a carbamate group on the quinoline ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C13H12Br2N2O2 |
---|---|
Molecular Weight |
388.05 g/mol |
IUPAC Name |
(5,7-dibromo-2-methylquinolin-8-yl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C13H12Br2N2O2/c1-7-4-5-8-9(14)6-10(15)12(11(8)16-7)19-13(18)17(2)3/h4-6H,1-3H3 |
InChI Key |
ORXDBBLJZJNBHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC(=C2OC(=O)N(C)C)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.